molecular formula C15H18N2O4S B2758956 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034312-86-0

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2758956
CAS No.: 2034312-86-0
M. Wt: 322.38
InChI Key: JMUGJHGUOPGGHR-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridin-2-one core linked to a thiophene-containing side chain via a carboxamide bridge. This molecular architecture, which incorporates multiple nitrogen and oxygen heteroatoms, is commonly investigated in medicinal chemistry and drug discovery research for its potential to interact with biological targets. Compounds containing the 1,2-dihydropyridin-2-one (or 2-pyridone) scaffold are of significant scientific interest due to their prevalence in various pharmacologically active molecules. This structural motif can participate in hydrogen bonding, forming lactam–lactam dimers in the solid state, which can influence its physicochemical properties . Nitrogen-containing heterocycles, like the one in this compound, are fundamental building blocks in over 60% of all small-molecule pharmaceuticals, underscoring their importance in the development of new therapeutic agents . Researchers may explore this specific molecule as a key intermediate in organic synthesis, a candidate for high-throughput screening, or a lead compound for structure-activity relationship (SAR) studies. It is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-17-6-2-4-11(15(17)20)14(19)16-10-12(21-8-7-18)13-5-3-9-22-13/h2-6,9,12,18H,7-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUGJHGUOPGGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives and features a complex structure that includes a hydroxyethoxy side chain and a thiophene ring. Its chemical formula is C14H17N3O4SC_{14}H_{17}N_{3}O_{4}S, and it possesses a molecular weight of approximately 319.37 g/mol. The structural formula can be represented as follows:

N 2 2 hydroxyethoxy 2 thiophen 2 yl ethyl 1 methyl 2 oxo 1 2 dihydropyridine 3 carboxamide\text{N 2 2 hydroxyethoxy 2 thiophen 2 yl ethyl 1 methyl 2 oxo 1 2 dihydropyridine 3 carboxamide}

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dihydropyridine Core : This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic conditions.
  • Introduction of the Thiophene Ring : The thiophene moiety can be integrated using cross-coupling reactions such as Suzuki or Heck reactions.
  • Attachment of the Hydroxyethoxy Side Chain : This step often involves etherification reactions where hydroxyethoxy derivatives react with the dihydropyridine core.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cellular responses.
  • Gene Expression Regulation : The compound may modulate gene expression related to stress responses or apoptosis, contributing to its anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antibacterial activity. A study evaluated several synthesized compounds for their minimum inhibitory concentration (MIC) against various bacterial strains, revealing moderate antibacterial effects for some derivatives at concentrations around 100 µM .

Anticancer Properties

Recent studies have explored the anticancer potential of similar dihydropyridine compounds. For instance, a screening approach identified novel compounds with promising effects on multicellular spheroids, indicating potential efficacy against cancer cell lines . The mechanism involves inducing apoptosis in cancer cells through modulation of apoptotic pathways.

Case Studies

  • Antibacterial Evaluation : A series of compounds based on the dihydropyridine scaffold were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the core structure enhanced antibacterial potency .
  • Anticancer Screening : A comprehensive study screened various derivatives for their ability to inhibit cancer cell growth in vitro. The findings suggested that specific substitutions on the dihydropyridine ring significantly increased cytotoxicity against breast cancer cell lines .

Data Summary Table

PropertyValue
Chemical FormulaC14H17N3O4SC_{14}H_{17}N_{3}O_{4}S
Molecular Weight319.37 g/mol
Antibacterial Activity (MIC)Moderate (around 100 µM)
Anticancer ActivitySignificant cytotoxicity in vitro
MechanismsEnzyme inhibition, receptor modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the integration of three key motifs:

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide core : This moiety is structurally analogous to N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (), which forms centrosymmetric dimers via N–H⋯O hydrogen bonds. The dihydropyridine carboxamide group enables planar conformations and π-conjugation, critical for intermolecular interactions .

Thiophen-2-yl ethyl group: Thiophene derivatives, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (), exhibit antibacterial activity, suggesting that the thiophene moiety in the target compound may enhance binding to bacterial targets or DNA.

2-Hydroxyethoxy chain: Similar to 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid (), the hydroxyethoxy group likely improves aqueous solubility and pharmacokinetics.

Pharmacological and Chemical Insights

  • DNA Interaction Potential: The thiophene and dihydropyridine moieties suggest possible DNA intercalation or groove binding, as seen in structurally related compounds with binding energies of −6.58 kcal/mol ().
  • Antibacterial Activity: Thiophene-containing quinolones () inhibit bacterial DNA gyrase, implying that the target compound may share similar mechanisms.
  • Toxicity Considerations : Hydroxyethoxy groups, as in N-(2-Hydroxyethyl)-N-methyl perfluorooctanesulfonamide (), may pose environmental hazards, necessitating stability studies.

Q & A

Q. What are the standard protocols for synthesizing N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Core pyridone formation : Cyclization of β-ketoesters under acidic conditions to generate the 1-methyl-2-oxo-1,2-dihydropyridine scaffold .
  • Amide coupling : Reaction of the pyridone-3-carboxylic acid derivative with 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine using coupling agents like EDC/HOBt .
  • Purification : Column chromatography or recrystallization (e.g., methanol) to isolate the final product . Key parameters include solvent choice (e.g., pyridine for catalysis), temperature control (reflux conditions), and catalyst selection (Lewis acids for regioselectivity) .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent connectivity, including thiophene protons (δ 6.8–7.4 ppm) and hydroxyethoxy groups (δ 3.5–4.2 ppm) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) .

Q. What safety protocols are recommended for handling this compound?

  • Protective equipment : Gloves, goggles, and fume hoods to mitigate exposure to intermediates (e.g., thiophene derivatives) .
  • Storage : Cool, dry conditions to prevent degradation; avoid prolonged storage due to hydrolytic instability .
  • Disposal : Compliance with EPA/DOT regulations via incineration or neutralization by qualified personnel .

Q. Which analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .
  • pH stability studies : Monitor degradation in buffered solutions (pH 1–12) using UV-Vis spectroscopy .

Q. How are data contradictions addressed in purity assessments?

  • Cross-validation : Compare HPLC purity (>98%) with 1^1H NMR integration ratios (e.g., aromatic vs. aliphatic protons) .
  • Spiking experiments : Add known impurities (e.g., hydrolyzed byproducts) to confirm chromatographic resolution .
  • Mass balance analysis : Reconcile TGA mass loss with theoretical decomposition pathways .

Methodological Notes

  • Synthetic challenges : Thiophene’s electron-rich nature may necessitate inert atmospheres (N2/Ar) to prevent oxidation .
  • Advanced characterization : Synchrotron XRD resolves subtle conformational differences (e.g., dihedral angles <10°) .
  • Biological assays : Use positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

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